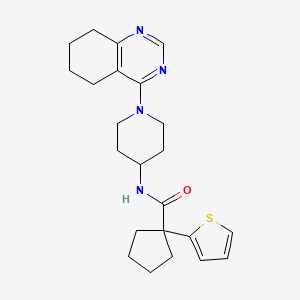

N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

N-(1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. The compound combines a tetrahydroquinazoline core (a partially saturated quinazoline derivative) linked via a piperidine moiety to a cyclopentanecarboxamide group substituted with a thiophene ring.

Properties

IUPAC Name |

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4OS/c28-22(23(11-3-4-12-23)20-8-5-15-29-20)26-17-9-13-27(14-10-17)21-18-6-1-2-7-19(18)24-16-25-21/h5,8,15-17H,1-4,6-7,9-14H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQVWSLXOYXGDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4(CCCC4)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound notable for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a tetrahydroquinazoline moiety with a piperidine ring and a thiophene substituent. Its molecular formula is , with a molecular weight of approximately 396.5 g/mol. The structural complexity suggests diverse interactions with biological targets.

Research indicates that this compound interacts with several key molecular targets, primarily through the inhibition of specific enzymes essential for cellular function:

- Dihydrofolate Reductase : Inhibition of this enzyme disrupts folate metabolism, which is critical for DNA synthesis in rapidly dividing cells.

- Pantothenate Kinase : This enzyme is involved in coenzyme A biosynthesis; its inhibition can affect metabolic pathways crucial for cell survival.

These mechanisms suggest potential applications in treating bacterial infections and possibly cancer due to the compound's ability to impair cellular replication processes.

Antimicrobial Properties

Preliminary studies have demonstrated significant antimicrobial activity against various strains of bacteria. The compound exhibits:

- Broad-spectrum antibacterial activity : Effective against Gram-positive bacteria, including drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus).

- Mechanism of Action : The compound appears to disrupt bacterial cell membrane integrity, leading to cell lysis.

Anticancer Activity

The compound has shown promise in preclinical models as an anticancer agent. It may exert its effects through:

- Cell Cycle Arrest : Inducing apoptosis in cancer cells by interfering with their normal cell cycle progression.

- Inhibition of Tumor Growth : Studies indicate reduced tumor size in xenograft models when treated with this compound.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Antimicrobial efficacy | Demonstrated significant inhibition of MRSA at concentrations as low as 0.78 μg/mL. |

| Study 2 | Anticancer potential | Showed reduced proliferation of cancer cell lines with IC50 values in the low micromolar range. |

| Study 3 | Mechanism elucidation | Identified dihydrofolate reductase as a key target through enzyme assays. |

Comparison with Similar Compounds

Research Implications

While the target compound shares heterocyclic motifs with Compounds 1l and 74, its tetrahydroquinazoline-thiophene hybrid may offer distinct electronic and steric properties. For example:

- The thiophene moiety (electron-rich sulfur heterocycle) could enhance binding to metalloenzymes compared to the benzodioxole in Compound 74.

- The piperidine-tetrahydroquinazoline linkage may improve solubility relative to the imidazopyridine core of Compound 1l.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing this compound, and what analytical techniques validate its purity?

- Methodological Answer : The compound can be synthesized via coupling reactions between activated carboxylic acid derivatives (e.g., cyclopentanecarboxylic acid) and amine-containing intermediates (e.g., 1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine). A typical protocol involves:

- Step 1 : Activation of the carboxylic acid using reagents like HATU or EDCI.

- Step 2 : Amide bond formation under inert conditions (e.g., DMF, 0°C to room temperature).

- Validation : Post-synthesis, purity is confirmed via HPLC (>95% purity, C18 column, gradient elution) and structural integrity via NMR (e.g., diagnostic peaks for thiophene protons at δ 7.2–7.5 ppm) and HRMS (exact mass matching theoretical values) .

Q. How do the thiophene and tetrahydroquinazoline moieties influence the compound’s biological activity?

- Methodological Answer : The thiophene ring enhances π-π stacking interactions with aromatic residues in target proteins, while the tetrahydroquinazoline scaffold may mimic purine bases, enabling kinase inhibition. To test this:

- Perform molecular docking studies (e.g., AutoDock Vina) against hypothesized targets (e.g., D1 protease).

- Compare activity with analogs lacking these moieties using enzymatic assays (e.g., IC measurements) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Identifies proton environments (e.g., thiophene protons, piperidine methylene groups).

- NMR : Confirms carbonyl carbons (amide C=O at ~170 ppm) and heterocyclic carbons.

- HRMS : Validates molecular formula (e.g., [M+H] with <2 ppm error).

- IR Spectroscopy : Detects amide C=O stretches (~1650 cm) .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound, given conflicting reports on solvent and catalyst efficacy?

- Methodological Answer :

- Parameter Screening : Test solvents (DMF vs. THF), bases (DIPEA vs. TEA), and coupling agents (EDCI vs. HATU) using a Design of Experiments (DoE) approach.

- Case Study : shows yields ranging from 6% to 39% for analogous compounds, attributed to steric hindrance and solvent polarity. Increasing equivalents of amine (1.5–2.0 eq) and extended reaction times (24–48 hrs) may improve yields .

Q. How should researchers resolve discrepancies between computational predictions and experimental binding affinity data for this compound?

- Methodological Answer :

- Data Triangulation : Cross-validate docking results with:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).

- Structural Refinement : Use X-ray crystallography (e.g., single-crystal data as in ) to refine the target’s active site model .

Q. What strategies mitigate challenges in purifying this compound due to its hydrophobic nature?

- Methodological Answer :

- Chromatography : Employ reverse-phase HPLC with acetonitrile/water gradients (e.g., 50–90% ACN).

- Alternative Methods : Use preparative TLC with ethyl acetate/hexane (50:50) for small-scale purification, as demonstrated in for structurally similar thiazole derivatives .

Q. How can researchers design analogs to probe the role of the cyclopentanecarboxamide group in target engagement?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the cyclopentane ring with cyclohexane or bicyclic systems.

- SAR Studies : Synthesize analogs with modified carboxamide groups (e.g., sulfonamide, urea) and test via competitive binding assays. Reference , where trifluoromethyl groups improved metabolic stability in related compounds .

Data Contradiction Analysis

Q. How to address inconsistent biological activity data across different assay platforms?

- Methodological Answer :

- Assay Validation : Ensure consistency in buffer pH, ionic strength, and co-factor concentrations.

- Control Compounds : Include known inhibitors/activators (e.g., staurosporine for kinase assays) to normalize results.

- Statistical Analysis : Apply ANOVA or mixed-effects models to account for inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.